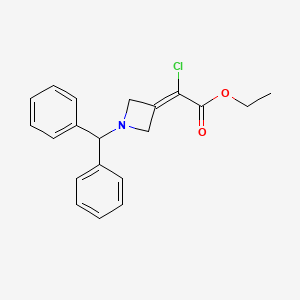

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate

Description

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate (CAS: 158602-32-5) is a chloro-substituted azetidine derivative characterized by a benzhydryl (diphenylmethyl) group attached to the azetidine ring. This compound belongs to a class of strained heterocyclic systems, where the azetidine ring’s rigidity and the electron-withdrawing chloro group may influence its reactivity and biological interactions.

Properties

Molecular Formula |

C20H20ClNO2 |

|---|---|

Molecular Weight |

341.8 g/mol |

IUPAC Name |

ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate |

InChI |

InChI=1S/C20H20ClNO2/c1-2-24-20(23)18(21)17-13-22(14-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19H,2,13-14H2,1H3 |

InChI Key |

JSKFYOQCCJXMMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction.

Addition of the Chloroacetate Moiety: The final step involves the esterification of the azetidine derivative with chloroacetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

- Azetidine vs. Triazole Derivatives: Unlike triazole-containing compounds (e.g., 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol), which are synthesized from ethyl 2-chloroacetate via multi-step reactions , the target compound features a four-membered azetidine ring. The azetidine’s strain and smaller ring size may confer distinct stereoelectronic properties compared to five-membered heterocycles.

- This contrasts with hydrazone derivatives (e.g., Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate, CAS: 27143-10-8), where planar hydrazone moieties facilitate conjugation and intermolecular interactions .

Reactivity and Functionalization

- Nucleophilic Substitution : Ethyl 2-chloroacetate is frequently used in nucleophilic substitutions with thiols (e.g., benzothiazole-2-thiols) or amines, yielding esters with 78–81% efficiency under reflux with K₂CO₃ . The chloro group in the target compound may similarly participate in SN² reactions, though steric hindrance from the benzhydryl group could reduce reactivity.

- Cyclization Reactions : The azetidine ring in the target compound may undergo ring-opening reactions under acidic or basic conditions, analogous to the cyclization of hydrazones to triazoles .

Challenges and Opportunities

- Synthetic Challenges: The steric bulk of the benzhydryl group may complicate purification or crystallization, as seen in quaternary ammonium salts requiring recrystallization from ethanol .

- Opportunities for Optimization : Adopting microwave-assisted synthesis (as in ) could improve yields and reduce reaction times for the target compound.

Biological Activity

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized from 1-benzhydrylazetidin-3-one through a series of chemical reactions. The synthesis involves the formation of the azetidine ring and subsequent modifications to introduce the ethyl and chloroacetate groups. The compound typically appears as a white solid with a melting point around 84-85°C .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives containing azetidine rings have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction | |

| A549 (Lung) | 12.8 | Cell cycle arrest | |

| HeLa (Cervical) | 9.5 | Inhibition of growth |

The proposed mechanisms for the anticancer activity of this compound include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G1/S checkpoint, thereby preventing cancer cell proliferation.

- Inhibition of Oncogenic Pathways : Some studies suggest that it may inhibit specific oncogenic signaling pathways, further contributing to its anticancer effects .

Toxicology and Safety Profile

Despite its promising biological activities, safety assessments are crucial. Ethyl chloroacetate, a component of this compound, is known for its potential health hazards including skin irritation and respiratory issues upon exposure . Long-term exposure may lead to more severe health effects; therefore, handling precautions are necessary.

Case Studies

Several case studies have documented the effects of this compound on different cancer models:

- Case Study on Breast Cancer : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in MCF-7 xenograft models.

- Lung Cancer Research : A study involving A549 cells showed enhanced sensitivity to chemotherapy when combined with this compound, suggesting a synergistic effect.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions using ethyl 2-chloroacetate as a key intermediate. For example, steric hindrance from bulky groups like benzhydryl can influence regioselectivity. In related compounds, hydroxyl groups adjacent to methoxy or carbonyl moieties react with ethyl 2-chloroacetate in acetone under anhydrous potassium carbonate, favoring substitution at less hindered sites . Reaction optimization includes controlling temperature (e.g., chilling to 273 K) and stoichiometry, as seen in diazonium salt coupling reactions .

Basic: How is the molecular structure of this compound determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve planar configurations (e.g., Z-configuration of the carbon-nitrogen double bond) and hydrogen-bonding networks. For instance, hydrogen bonds between amino sites and carbonyl oxygen atoms form helical chains, as observed in similar hydrazonyl halides . Data collection at 100 K with high-resolution detectors (e.g., Bruker AXS CCD) ensures precision, achieving R-factors <0.03 .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent effects, such as deshielding of protons near electron-withdrawing chloroacetate groups.

- IR Spectroscopy: Peaks at ~1740 cm confirm ester carbonyl stretching, while N–H stretches (~3300 cm) indicate hydrazine derivatives .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns linked to the benzhydrylazetidine core .

Advanced: How do steric and electronic factors influence regioselectivity during synthesis?

Methodological Answer:

Steric hindrance from the benzhydryl group directs reactivity to less crowded sites. For example, hydroxyl groups adjacent to methoxy substituents undergo nucleophilic substitution with ethyl 2-chloroacetate, while those near carbonyls remain inert due to steric blockade . Electronic effects are probed via Hammett plots or DFT calculations to quantify substituent impacts on reaction rates. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sterically congested systems .

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

Discrepancies (e.g., NMR suggesting free rotation vs. crystallography showing rigid planar structures) arise from dynamic effects in solution. Variable-temperature NMR can detect restricted rotation, while SC-XRD provides static snapshots. For example, crystallography of Z-configuration hydrazones reveals planar geometries, whereas NMR may average signals due to tautomerism . Hybrid methods like NOESY NMR or molecular dynamics simulations bridge these observations .

Advanced: What strategies are employed to study its reactivity in heterocyclic synthesis?

Methodological Answer:

The chloroacetate moiety participates in heteroannulation to form spiroheterocycles. For instance, reactions with benzenediazonium chloride yield hydrazonyl intermediates, which cyclize under acidic conditions. Mechanistic studies use isotopic labeling (e.g., N) to track nitrogen migration, while kinetic profiling identifies rate-determining steps (e.g., C–Cl bond cleavage) . Electrochemical methods (e.g., controlled-potential electrolysis) enhance yields in scaled-up cyclopropanation reactions .

Advanced: How is computational modeling integrated into structural and reactivity studies?

Methodological Answer:

- DFT Calculations: Optimize geometries (e.g., B3LYP/6-31G**) to predict bond angles and compare with crystallographic data.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, such as DMF stabilizing transition states in nucleophilic substitutions .

- Docking Studies: For bioactivity prediction, the benzhydryl group’s hydrophobic interactions with enzyme pockets are modeled using AutoDock Vina .

Advanced: How are biological activities evaluated for this compound and its derivatives?

Methodological Answer:

- In Vitro Assays: Cytotoxicity is screened against cancer cell lines (e.g., MCF-7) via MTT assays, with IC values compared to controls .

- Enzyme Inhibition: Kinase or protease inhibition is tested using fluorogenic substrates (e.g., ATP-competitive ELISA).

- ADMET Profiling: Microsomal stability (e.g., human liver microsomes) and LogP (HPLC-derived) predict pharmacokinetics .

Advanced: What are the challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

Scale-up requires optimizing solvent volume (e.g., ethanol for recrystallization) and electrolysis parameters. For example, maintaining 12 mA current and 1.0 F/mol charge in BuNBr/DMF ensures consistent yields (~45%) . Continuous flow reactors mitigate exothermicity in diazonium reactions, while in-line IR monitors intermediate formation .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.